2-chloro-N-(3-chloro-4-cyanophenyl)benzamide -

2-chloro-N-(3-chloro-4-cyanophenyl)benzamide

Catalog Number: EVT-5650428
CAS Number:
Molecular Formula: C14H8Cl2N2O
Molecular Weight: 291.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide, or GDC-0449, is a small molecule identified as a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway []. This pathway plays a crucial role in embryonic development and is implicated in various cancers []. GDC-0449 acts by targeting Smoothened, a key protein involved in the Hh signaling cascade.

Synthesis Analysis

While the provided abstracts do not detail the specific synthesis of GDC-0449, they indicate that it is a synthetically derived molecule []. The synthesis likely involves a multi-step process using commercially available starting materials and standard organic chemistry reactions.

Mechanism of Action

GDC-0449 acts as an antagonist of the Hedgehog (Hh) signaling pathway []. The Hh pathway is essential for embryonic development and cell differentiation, but its aberrant activation is implicated in various cancers. GDC-0449 specifically targets Smoothened, a G protein-coupled receptor-like protein that is a critical component of the Hh signaling cascade. By inhibiting Smoothened, GDC-0449 disrupts the downstream signaling events of the Hh pathway, ultimately leading to the suppression of tumor growth.

Pharmacokinetics

Preclinical studies have investigated the pharmacokinetic profile of GDC-0449 in various animal models []. The compound exhibited moderate to high clearance rates, ranging from 0.338 ml/min/kg in dogs to 23.0 ml/min/kg in mice. The volume of distribution varied among species, suggesting differences in tissue penetration. Notably, GDC-0449 demonstrated acceptable oral bioavailability, ranging from 13% in monkeys to 53% in dogs [].

Drug Interactions

In vitro studies suggest that GDC-0449 is a substrate for P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP), which are efflux transporters that can affect drug absorption and distribution []. Additionally, GDC-0449 acted as an inhibitor of Pgp, BCRP, and organic anion transporting polypeptide 1B1 (OATP1B1), a hepatic uptake transporter []. These interactions might lead to altered pharmacokinetics of GDC-0449 when co-administered with other drugs that are substrates or inhibitors of these transporters.

Applications

The primary application of GDC-0449 explored in the provided abstracts is as an anti-cancer agent []. Its ability to potently and selectively inhibit the Hedgehog (Hh) signaling pathway makes it a promising candidate for treating cancers where this pathway is aberrantly activated. GDC-0449 has shown efficacy in preclinical models of various cancers and is currently being evaluated in Phase II clinical trials [].

Future Directions

References:[6] The Role of Efflux and Uptake Transporters in N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine (GW572016, Lapatinib) Disposition and Drug Interactions. [19] Preclinical assessment of the absorption, distribution, metabolism and excretion of GDC-0449 (2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide), an orally bioavailable systemic Hedgehog signalling pathway inhibitor.

Properties

Product Name

2-chloro-N-(3-chloro-4-cyanophenyl)benzamide

IUPAC Name

2-chloro-N-(3-chloro-4-cyanophenyl)benzamide

Molecular Formula

C14H8Cl2N2O

Molecular Weight

291.1 g/mol

InChI

InChI=1S/C14H8Cl2N2O/c15-12-4-2-1-3-11(12)14(19)18-10-6-5-9(8-17)13(16)7-10/h1-7H,(H,18,19)

InChI Key

IQRBWOGNYFEYKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)C#N)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.